3-bromo-1-isopropyl-5-methyl-1H-pyrazole-4-carboxylic acid
CAS No.: 1946823-43-3
Cat. No.: VC5862121
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.092
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1946823-43-3 |
---|---|
Molecular Formula | C8H11BrN2O2 |
Molecular Weight | 247.092 |
IUPAC Name | 3-bromo-5-methyl-1-propan-2-ylpyrazole-4-carboxylic acid |
Standard InChI | InChI=1S/C8H11BrN2O2/c1-4(2)11-5(3)6(8(12)13)7(9)10-11/h4H,1-3H3,(H,12,13) |
Standard InChI Key | XILBMBUVNMIQRR-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C(C)C)Br)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted with bromine (3-position), isopropyl (1-position), methyl (5-position), and carboxylic acid (4-position) groups. The isopropyl and methyl groups introduce steric bulk, while the carboxylic acid enhances polarity, influencing solubility and reactivity .
Physicochemical Data
Key properties are summarized below:
The absence of experimental density and boiling point data highlights gaps in current literature. Comparative analysis with structurally similar compounds, such as 3-bromo-1-isopropyl-1H-pyrazole (density: 1.5 g/cm³, boiling point: 213.5°C) , suggests that the carboxylic acid group may reduce volatility and increase polarity .
Synthesis and Reactivity
Reactivity Profile
The bromine atom at the 3-position renders the compound susceptible to nucleophilic substitution (e.g., Suzuki coupling), while the carboxylic acid enables amidation or esterification. The methyl and isopropyl groups may sterically hinder reactions at adjacent positions .
Analytical Characterization
Spectroscopic Data
Hypothetical spectral signatures based on analogous compounds include:
-
NMR:
Chromatographic Behavior
No high-performance liquid chromatography (HPLC) or gas chromatography (GC) data are available. Reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase is recommended for purity analysis.
Applications and Biological Relevance
Pharmaceutical Intermediate
Pyrazole carboxylic acids are pivotal in drug discovery, serving as precursors for kinase inhibitors and anti-inflammatory agents. The bromine atom offers a handle for further functionalization, enabling diversity-oriented synthesis .
Research Gaps and Future Directions
-
Synthetic Optimization: Detailed protocols for large-scale production are needed.
-
Toxicology Studies: Acute and chronic toxicity data remain uninvestigated.
-
Application Exploration: Biological screening against disease targets (e.g., cancer, microbial pathogens) is warranted.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume